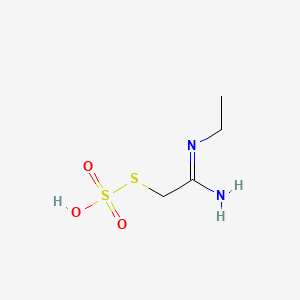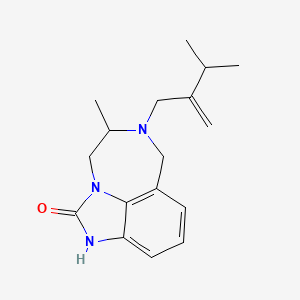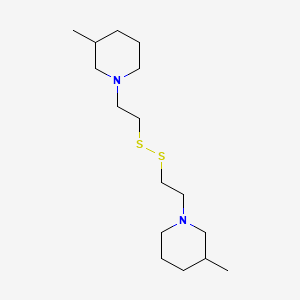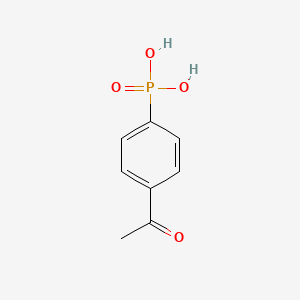
(4-Acetylphenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with an acetyl group at the para position. This compound has the molecular formula C8H9O4P and a molecular weight of 200.13 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Acetylphenyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with a suitable phosphorus reagent under controlled conditions. Another method includes the dealkylation of dialkyl phosphonates using concentrated hydrochloric acid in aqueous solution at reflux . Industrial production methods often utilize microwave-accelerated McKenna synthesis, which involves silyldealkylation with bromotrimethylsilane followed by desilylation upon contact with water or methanol .
Chemical Reactions Analysis
(4-Acetylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Acetylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate or a pro-drug for targeted delivery.
Mechanism of Action
The mechanism of action of (4-Acetylphenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to changes in the metabolic pathways and biological processes .
Comparison with Similar Compounds
(4-Acetylphenyl)phosphonic acid can be compared with other similar compounds, such as:
Phosphoric acid derivatives: These compounds have similar coordination properties but differ in their oxidation states and reactivity.
Phosphinic acid derivatives: These compounds have a different substitution pattern on the phosphorus atom, leading to variations in their chemical behavior.
Other arylphosphonic acids: Compounds like phenylphosphonic acid and benzylphosphonic acid share structural similarities but differ in their functional groups and applications.
Properties
CAS No. |
4042-61-9 |
|---|---|
Molecular Formula |
C8H9O4P |
Molecular Weight |
200.13 g/mol |
IUPAC Name |
(4-acetylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H9O4P/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
MPKCXSCJGCSUQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


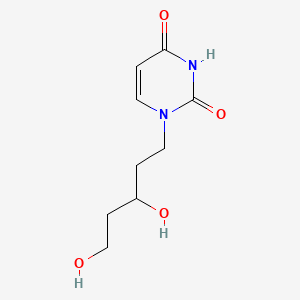
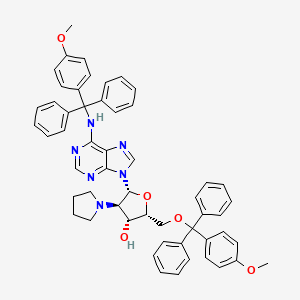

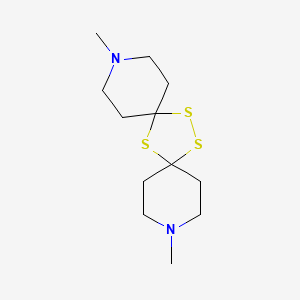
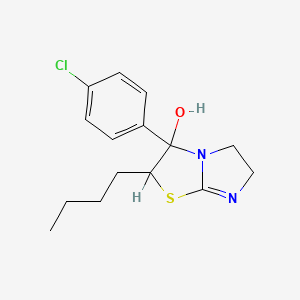
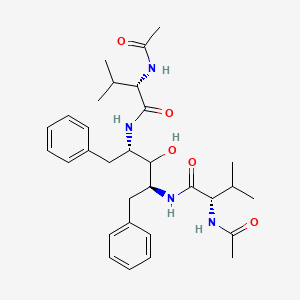

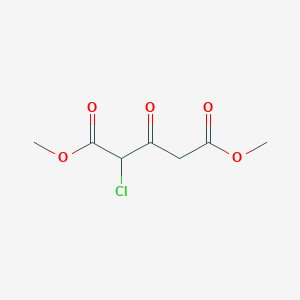
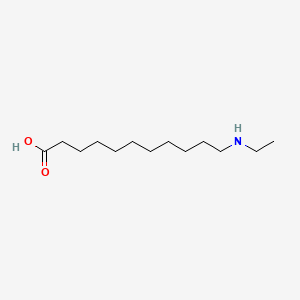
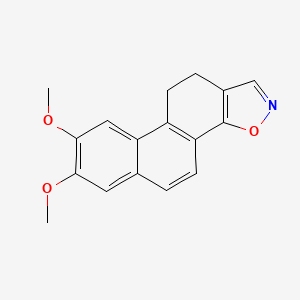
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
